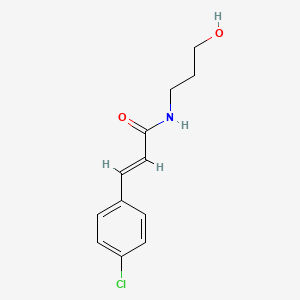
4-Chloro-N-(3-hydroxypropyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(3-hydroxypropyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide family This compound is characterized by the presence of a chloro group at the 4-position of the cinnamamide backbone and a hydroxypropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-hydroxypropyl)cinnamamide typically involves the reaction of 4-chlorocinnamic acid with 3-hydroxypropylamine. The reaction is carried out under mild conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamide derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cinnamamide double bond can be reduced to form saturated amides.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted cinnamamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development
Medicine: Potential use in the treatment of infections caused by Helicobacter pylori.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-N-(3-hydroxypropyl)cinnamamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparison with Similar Compounds
N-(3-hydroxypropyl)cinnamamide: Lacks the chloro group but shares the hydroxypropyl substitution.
N-(2-hydroxyethyl)cinnamamide: Similar structure with a shorter hydroxyalkyl chain.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains additional functional groups that enhance its biological activity.
Uniqueness: 4-Chloro-N-(3-hydroxypropyl)cinnamamide is unique due to the presence of both the chloro and hydroxypropyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
43196-33-4 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C12H14ClNO2/c13-11-5-2-10(3-6-11)4-7-12(16)14-8-1-9-15/h2-7,15H,1,8-9H2,(H,14,16)/b7-4+ |
InChI Key |
IBPICLCQJXBWSS-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


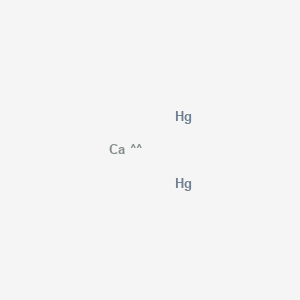
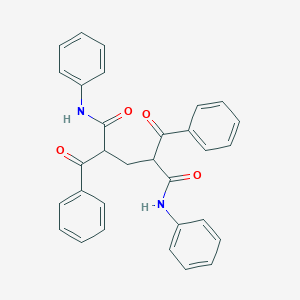

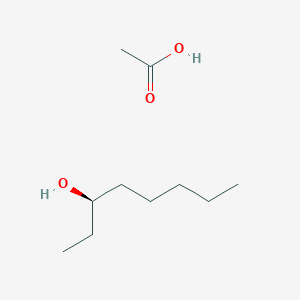
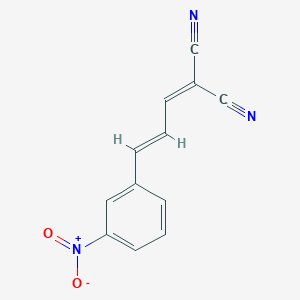


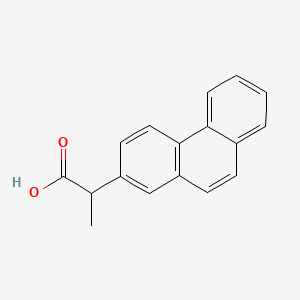
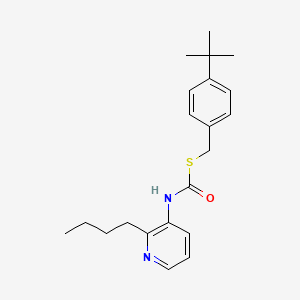
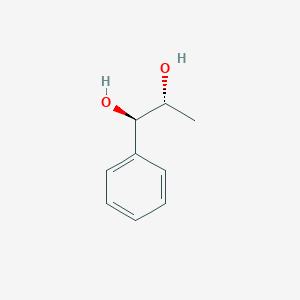
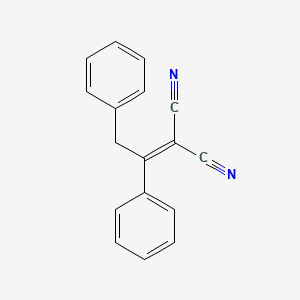
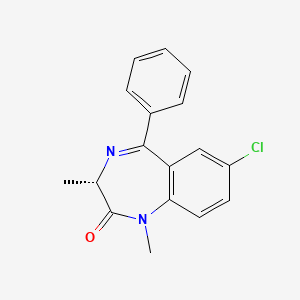
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
